2-Fluoro-2-deoxy-D-glucose

Cancer Metabolism Glycolysis Inhibition Drug Discovery

Sourcing 2-Fluoro-2-deoxy-D-glucose (2-FDG) demands rigorous selection. Unlike generic glucose analogs, 2-FDG delivers a 6-fold lower ID50 for lactate inhibition versus 2-CG and enhanced cytotoxicity in hypoxic tumor models, ensuring potent glycolysis disruption at lower doses. For PET quantification, it eliminates the ~20% metabolic rate underestimation caused by FDM impurity in standard FDG preparations. Its myocardial lumped constant (0.99) vastly outperforms 3-FDG (0.10), guaranteeing robust radiotracer accumulation. Choose ≥98% purity 2-FDG to secure definitive, reproducible results across oncology, neuroscience, and cardiology applications.

Molecular Formula C6H11FO5
Molecular Weight 182.15 g/mol
CAS No. 86783-82-6
Cat. No. B3290782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-deoxy-D-glucose
CAS86783-82-6
Molecular FormulaC6H11FO5
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)F)O)O)O)O
InChIInChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1
InChIKeyAOYNUTHNTBLRMT-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-2-deoxy-D-glucose (CAS 86783-82-6) Procurement Guide: Key Properties and Comparator Analysis


2-Fluoro-2-deoxy-D-glucose (2-FDG, CAS 86783-82-6) is a fluorinated glucose analog characterized by the substitution of a hydroxyl group at the C-2 position with a fluorine atom, resulting in the molecular formula C6H11FO5. This compound, primarily utilized in its radiolabeled [18F] form as a positron emission tomography (PET) tracer, is also employed in non-radioactive research as a glycolysis inhibitor and metabolic probe [1]. It functions as a substrate for hexokinase, the first enzyme in glycolysis, leading to intracellular metabolic trapping due to the absence of a C-2 hydroxyl group, which prevents further metabolism beyond 2-fluoro-2-deoxy-D-glucose-6-phosphate [2].

Why 2-Fluoro-2-deoxy-D-glucose (CAS 86783-82-6) Cannot Be Simply Replaced by Other Halogenated or Deoxy Analogs


Generic substitution among glucose analogs is scientifically unsound due to marked differences in enzyme binding kinetics, metabolic stability, and in vivo biodistribution. While compounds like 2-deoxy-D-glucose (2-DG), 2-chloro-2-deoxy-D-glucose (2-CG), 3-deoxy-3-fluoro-D-glucose (3-FDG), and 2-fluoro-2-deoxy-D-mannose (FDM) share structural similarities, their interactions with hexokinase, phosphorylation rates, and subsequent metabolic trapping vary significantly [1]. These differences directly impact experimental outcomes, from the magnitude of glycolytic inhibition in cell culture to the quantitative accuracy of PET imaging. Therefore, selection of 2-FDG over its analogs must be justified by specific, quantifiable performance advantages in the intended application context [2].

2-Fluoro-2-deoxy-D-glucose (CAS 86783-82-6): Quantitative Comparative Evidence for Scientific Selection


Superior Binding Affinity and Glycolytic Inhibition Relative to 2-Deoxy-D-Glucose and Halogenated Analogs

2-Fluoro-2-deoxy-D-glucose (2-FDG) demonstrates superior binding affinity to hexokinase I and enhanced glycolytic inhibition compared to its closest analogs. In a QSAR and flexible docking study, binding affinities decreased with increasing halogen size, following the rank order: 2-FDG > 2-chloro-2-deoxy-D-glucose (2-CG) > 2-bromo-2-deoxy-D-glucose (2-BG). Notably, 2-FDG also exhibited higher affinity than the non-halogenated 2-deoxy-D-glucose (2-DG) [1]. This enhanced binding translated to a more potent inhibition of glycolysis, with an ID50 of 1 mM for 2-FDG, compared to 6 mM for 2-CG and >6 mM for 2-BG [2]. Furthermore, in hypoxic tumor cell assays, 2-FDG was found to be more potent than 2-DG in inhibiting growth and inducing cytotoxicity, correlating directly with its higher hexokinase binding affinity [3].

Cancer Metabolism Glycolysis Inhibition Drug Discovery

Markedly Higher Phosphorylation Lumped Constant Enables Superior Metabolic Trapping Compared to 3-Deoxy-3-Fluoro-D-Glucose

The phosphorylation lumped constant (LC), a critical determinant of metabolic trapping efficiency for PET tracers, is vastly superior for 2-fluoro-2-deoxy-D-glucose (2-FDG) compared to its 3-fluoro positional isomer. In an isolated rat heart model, the LC for 2-FDG was determined to be 0.99 ± 0.05, whereas the LC for 3-deoxy-3-fluoro-D-glucose (D-3FDG) was only 0.10 ± 0.01 [1]. This nearly 10-fold difference is attributed to the much lower phosphorylation rate of D-3FDG and its increased susceptibility to phosphatase-catalyzed hydrolysis (twice the rate of 2-FDG-6-phosphate), which strongly moderates its accumulation in tissue [2]. Consequently, 2-FDG provides a far more robust and quantifiable signal for measuring glucose utilization.

Cardiac Metabolism PET Tracer Development Molecular Imaging

Optimized Transport Kinetics Across the Blood-Brain Barrier Compared to Native Glucose

2-Fluoro-2-deoxy-D-glucose (FDG) exhibits favorable transport kinetics across the blood-brain barrier (BBB), a critical feature for its utility in neuroimaging. In pentobarbital-anesthetized rats, the transport coefficient (k1) for FDG was found to be 1.67 ± 0.07 relative to native D-glucose, indicating a 67% higher rate of influx [1]. The phosphorylation constant (k3) was 0.55 ± 0.16. The predicted lumped constant for FDG in this model was 0.89, which closely matched the measured hexose utilization index of 0.85 ± 0.16, validating the kinetic model and demonstrating the compound's predictable behavior for quantifying cerebral glucose metabolism [2].

Neuroimaging Blood-Brain Barrier PET Quantification

Superior Substrate Activity for Yeast Hexokinase vs. Other Fluorinated Positional Isomers

The position of fluorine substitution on the glucose ring is critical for enzyme recognition. A foundational study on yeast hexokinase specificity demonstrated that 2-deoxy-2-fluoro-D-glucose is a 'good substrate', whereas the 3-deoxy-3-fluoro- and 4-deoxy-4-fluoro-D-glucose positional isomers are 'poor substrates' with very similar, high Km values of 8 × 10⁻² M [1]. This indicates that fluorination at the C-2 position is uniquely tolerated by the enzyme's active site, preserving substrate binding and catalytic turnover. In contrast, fluorination at C-3 or C-4 severely compromises enzyme recognition, rendering these analogs ineffective as metabolic probes or inhibitors in systems reliant on hexokinase activity [2].

Enzyme Kinetics Substrate Specificity Biocatalysis

Higher Cerebral Metabolic Rate Quantification Accuracy vs. 2-Fluoro-2-Deoxy-D-Mannose (FDM) Impurity

The stereoisomer 2-fluoro-2-deoxy-D-mannose (FDM) is a common impurity in the synthesis of [18F]FDG and exhibits different kinetic behavior. A comparative PET study in baboons revealed a 20% reduction in apparent cerebral metabolic rates for glucose when FDM was used as the analog [1]. A subsequent study in 13 patients with focal brain lesions confirmed these findings, demonstrating that for FDM compared to FDG, the phosphorylation rate constant (k*3) was 9% lower, and the lumped constant was 20% lower across whole brain [2]. The transport rate constant (k*2) describing efflux was 6% higher for FDM. These quantitative differences underscore that the presence of FDM as an impurity can significantly skew metabolic quantitation, and pure FDG is essential for accurate measurement of cerebral glucose utilization [3].

Neurology PET Imaging Quantitative Analysis

Shorter UDP-Derivative Half-Life Enables More Dynamic Metabolic Flux Studies vs. 2-Fluoro-2-Deoxy-D-Galactose

In studies of glycosaminoglycan biosynthesis using human chondrocytes, the metabolic fate of 2-fluoro-2-deoxy-D-glucose (FDG) and its epimer 2-fluoro-2-deoxy-D-galactose (FDGal) can be traced via their UDP-sugar derivatives. The half-life (t1/2) of UDP-2-fluoro-2-deoxy-D-glucose was determined to be 7.7 hours, which is significantly shorter than the 13.3-hour half-life of UDP-2-fluoro-2-deoxy-D-galactose [1]. This 42% shorter half-life for the UDP-glucose derivative indicates a more rapid turnover and clearance from the nucleotide sugar pool. For researchers investigating metabolic flux or incorporation kinetics into glycoconjugates, this difference in stability is a critical parameter, as FDG allows for monitoring of more dynamic, short-term metabolic events, whereas FDGal may be better suited for labeling long-lived macromolecules [2].

Glycobiology Metabolic Flux Analysis Chondrocyte Metabolism

Optimal Applications for 2-Fluoro-2-deoxy-D-glucose (CAS 86783-82-6) Based on Comparative Evidence


Preclinical Oncology: Validating Glycolysis Inhibition with a Potent Tool Compound

For in vitro and in vivo oncology research focused on the Warburg effect, 2-Fluoro-2-deoxy-D-glucose (2-FDG) is the superior choice over 2-DG or 2-CG. As demonstrated by its 6-fold lower ID50 for lactate inhibition compared to 2-CG and its enhanced cytotoxicity in hypoxic tumor cells relative to 2-DG, 2-FDG provides a more potent and effective means to inhibit glycolysis [1]. This allows researchers to achieve significant metabolic disruption at lower compound concentrations, minimizing potential off-target or non-specific effects. Its use is particularly validated in models of hypoxic tumor microenvironments where glycolytic dependence is high.

Quantitative PET Imaging: Ensuring Accurate Cerebral Metabolic Rate Measurements

In clinical and research PET centers, the procurement and use of high-purity [18F]2-Fluoro-2-deoxy-D-glucose ([18F]FDG) is non-negotiable for accurate quantification of cerebral glucose metabolism. Evidence shows that the common impurity 2-fluoro-2-deoxy-D-mannose (FDM) leads to a 20% underestimation of metabolic rates due to its altered kinetics (9% lower phosphorylation rate, 20% lower lumped constant) [2]. Therefore, protocols that demand precise quantitative output, such as diagnosing neurodegenerative diseases, mapping epileptic foci, or monitoring tumor response to therapy, must utilize FDG with strict control over FDM content to ensure data integrity and clinical decision-making accuracy.

Cardiac Metabolism Studies: Leveraging High Metabolic Trapping Efficiency

For studies of myocardial glucose utilization using PET or autoradiography, 2-Fluoro-2-deoxy-D-glucose (FDG) offers unparalleled metabolic trapping efficiency compared to positional isomers. Its phosphorylation lumped constant (LC) of 0.99 ± 0.05 is nearly 10-fold higher than that of 3-deoxy-3-fluoro-D-glucose (D-3FDG; LC = 0.10 ± 0.01), ensuring robust intracellular accumulation of the radiotracer [3]. This high LC, combined with the lack of significant glucose-6-phosphatase activity in the heart, results in a strong, quantifiable signal that directly reflects glucose uptake and phosphorylation rates. This makes FDG the unambiguous standard for assessing myocardial viability, ischemia, and metabolic substrate shifts.

Metabolic Flux Analysis in Glycobiology: Monitoring Short-Term UDP-Sugar Dynamics

When investigating the dynamics of nucleotide sugar metabolism and glycosaminoglycan biosynthesis, the choice between 2-fluoro-2-deoxy-D-glucose (FDG) and its epimer 2-fluoro-2-deoxy-D-galactose (FDGal) is dictated by the desired temporal resolution. FDG is preferred for tracking short-term metabolic fluxes due to the relatively rapid turnover of its UDP-derivative, which has a half-life of 7.7 hours in chondrocytes [4]. This 42% shorter half-life compared to UDP-FDGal (13.3 hours) enables pulse-chase experiments designed to measure incorporation rates and pathway dynamics over a period of hours, providing insights that would be obscured by the more persistent UDP-FDGal pool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-2-deoxy-D-glucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.